molecular formula C11H11N5 B048895 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4-dimethyl- CAS No. 108354-48-9

3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4-dimethyl-

Cat. No. B048895
M. Wt: 213.24 g/mol
InChI Key: NCJALZQHQFQOPX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4-dimethyl- and its derivatives often involves multi-step chemical reactions that are designed to introduce specific functional groups at strategic positions within the molecule. For example, a synthesis route reported involves the overall yield of a potent mutagen from 2-fluoro-5-nitrotoluene in eight operations, highlighting the complexity and efficiency of such synthetic procedures (Grivas et al., 1985).

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of the imidazoquinoxaline core, which plays a crucial role in their biological activity and chemical properties. Structural modifications, such as the addition of methyl groups, can significantly impact the compound's interaction with biological targets, as demonstrated in studies exploring their allosteric modulation of receptors (Göblyös et al., 2006).

Chemical Reactions and Properties

These compounds undergo a variety of chemical reactions, including electrophilic substitution and C-H amination, which are essential for further functionalization and application in medicinal chemistry. For instance, an iodine-mediated direct sp3 C–H amination reaction has been developed to synthesize benzo[4,5]imidazo[1,2-a]quinoxaline derivatives, showcasing the versatility and reactivity of the imidazoquinoxaline core (Chen et al., 2020).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and stability, are influenced by their molecular structure and substitution patterns. These properties are crucial for their application in different chemical and biological contexts, affecting their handling, formulation, and activity.

Chemical Properties Analysis

The chemical properties, including reactivity, potential as a mutagen, and interaction with various substrates, are key factors that determine their use in synthetic chemistry and potential therapeutic applications. The mutagenic activity of certain derivatives, for instance, highlights the importance of understanding their interactions at the molecular level to mitigate potential risks (Kasai et al., 1981).

Scientific Research Applications

Immune Response Modifiers

Imiquimod, a compound related to "3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4-dimethyl-" by its imidazoquinoline structure, demonstrates the ability to modulate the immune system. It activates immune responses through the localized induction of cytokines such as IFN-α, -β, and various interleukins. Although imiquimod itself does not possess inherent antiviral or antiproliferative activities in vitro, its ability to stimulate cytokine secretion in vivo suggests potential for treating various cutaneous diseases, including genital warts, basal cell carcinoma, and psoriasis (Syed, 2001).

Food Chemistry and Toxicology

Heterocyclic aromatic amines (HAAs), which include compounds structurally related to "3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4-dimethyl-", are formed during the cooking of protein-rich foods. These compounds have been studied for their mutagenic and carcinogenic potential. The relevance of HAAs to human health, particularly at the trace levels found in the diet, remains a significant area of research, highlighting the need for a reliable assessment of their health hazard potential (Stavric, 1994).

Organic and Medicinal Chemistry

Quinoxaline compounds, including those with "3H-Imidazo(4,5-f)quinoxalin-2-amine" structures, have been recognized for their antitumoral properties and use as dyes, pharmaceuticals, and antibiotics. Their synthesis often involves condensing ortho-diamines with 1,2-diketones, highlighting their synthetic versatility and the broad range of biological functions they can mediate (Pareek & Kishor, 2015).

Therapeutic Versatility

The derivatives of imidazole, which share a common motif with "3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4-dimethyl-", exhibit a wide range of biological activities, including antimicrobial, antifungal, and antitumor effects. Their mechanism of action often involves the inhibition or modulation of cellular processes, making them candidates for the development of new therapeutic agents (Iradyan et al., 2009).

Safety And Hazards

3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4-dimethyl- is a food-derived carcinogen . It induces tumor formation in rats when present at 200 and 400 ppm in the diet .

properties

IUPAC Name

3,4-dimethylimidazo[4,5-f]quinoxalin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5/c1-6-5-7-8(14-4-3-13-7)9-10(6)16(2)11(12)15-9/h3-5H,1-2H3,(H2,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCJALZQHQFQOPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=CN=C2C3=C1N(C(=N3)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20148519
Record name 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20148519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4-dimethyl-

CAS RN

108354-48-9
Record name 2-Amino-3,4-dimethylimidazo[4,5-f]quinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108354-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108354489
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20148519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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